molecular formula C10H11Cl2N3OS B2762160 N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea CAS No. 338976-98-0

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea

Cat. No. B2762160
CAS RN: 338976-98-0
M. Wt: 292.18
InChI Key: BDGOUCVQKISTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea is a chemical compound with the molecular formula C10H11Cl2N3OS and a molecular weight of 292.18 . It is not intended for human or veterinary use and is primarily used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea are not fully detailed in the sources I found. The molecular weight is 292.18 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.

Scientific Research Applications

However, the broader search conducted to find relevant information yielded results primarily focused on the effects and applications of related chemical compounds, including biocides like chloroacetamide and pesticide metabolites, as well as studies on exposure to various chemicals and their metabolites in human populations. These studies discuss the implications of chemical exposures, methodologies for detecting chemical residues in biological samples, and the potential health impacts of such exposures.

For instance, studies on the detection and impact of chemical exposures like chloroacetamide and pesticides such as methylisothiazolinone highlight the importance of understanding the mechanisms of action, environmental distribution, and human health effects of chemical compounds (Assier-Bonnet & Revuz, 1999), (Schettgen et al., 2019). These studies provide a context for the types of research and applications that might be considered for compounds with similar properties or uses, including their role in industrial, agricultural, or medical contexts.

Future Directions

The future directions for research involving N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea are not specified in the sources I found. Given that this compound is available for research use , it’s likely that it could be used in a variety of scientific studies, depending on the research objectives.

properties

IUPAC Name

(1E)-1-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3OS/c1-13-10(17)14-6-15-16-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGOUCVQKISTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N=CNOCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)/N=C/NOCC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821289
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea

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